Hydralazine - 86-54-4

Hydralazine

Catalog Number: EVT-271238
CAS Number: 86-54-4
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydralazine is a vasodilator compound commonly employed in scientific research to investigate vascular function and explore potential therapeutic applications. []

Future Directions
  • Mechanism of Action: Further research is needed to fully elucidate the precise molecular mechanisms underlying hydralazine's vasodilatory and antioxidant effects in humans. [] Investigating its interactions with various enzymes and signaling pathways within vascular smooth muscle cells will be crucial.
  • Nitrate Tolerance: Exploring hydralazine's role in preventing nitrate tolerance, particularly its impact on the NAD(P)H oxidase system, holds promise for optimizing nitrate therapy in cardiovascular diseases. []
  • Cancer Therapeutics: Further investigations into hydralazine's potential as an epigenetic modulator in cancer therapy are warranted. [] Determining optimal dosing regimens, evaluating its efficacy in combination with other anticancer agents, and exploring its use in different cancer types are essential future directions.
  • Developmental Epigenetics: The potential long-term benefits and risks of gestational hydralazine exposure require careful evaluation through comprehensive animal studies and, eventually, well-designed human trials. []

Relevance: ISDN's clinical use in conjunction with Hydralazine, particularly for heart failure, makes it a significant related compound. While Hydralazine is described as acting primarily on arteries, ISDN predominantly affects veins, creating a "balanced vasodilatation" []. This combined approach helps optimize hemodynamics in heart failure patients by reducing both preload and afterload [].

Sulfamethazine

Compound Description: Sulfamethazine is a sulfonamide antibiotic. It is primarily used to determine an individual's acetylator phenotype []. This phenotype influences the rate at which the body metabolizes certain drugs, including Hydralazine [].

Carbachol

Compound Description: Carbachol is a cholinergic agonist that stimulates muscarinic receptors []. In vascular studies, it is used to induce endothelium-dependent vasodilation [].

Relevance: Carbachol's relevance lies in its use for investigating the impact of Hydralazine on endothelial function, a critical aspect of vascular health. Studies suggest that Hydralazine might modestly enhance endothelium-dependent vasodilation induced by Carbachol, indicating a potential beneficial effect beyond direct vasodilation [].

Phenylephrine

Compound Description: Phenylephrine is an alpha-adrenergic agonist that causes vasoconstriction []. It is used in vascular studies to induce a consistent level of pre-contraction before testing the vasodilatory effects of agents like Hydralazine [].

Relevance: Phenylephrine is not structurally related to Hydralazine, but it serves as a standard vasoconstrictor in experimental settings, providing a baseline against which the vasodilatory effects of Hydralazine can be accurately measured [].

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor peptide that plays a key role in the pathophysiology of heart failure []. It is known to increase vascular superoxide production, contributing to endothelial dysfunction [].

Relevance: Angiotensin II's relevance lies in its interplay with Hydralazine's purported antioxidant effects. Studies demonstrate that Hydralazine can attenuate Angiotensin II-mediated superoxide production in human blood vessels []. This suggests that Hydralazine might counteract some of the deleterious effects of Angiotensin II in the context of heart failure.

Nitric Oxide (NO)

Compound Description: Nitric oxide (NO) is a signaling molecule that induces vasodilation and plays a crucial role in maintaining vascular health []. ISDN's vasodilatory effects are mediated by NO release [].

Relevance: While not structurally similar to Hydralazine, NO is central to understanding the potential synergistic effects of Hydralazine and ISDN in heart failure. Research suggests that Hydralazine, by reducing superoxide production, might enhance NO bioavailability, potentially amplifying the vasodilatory effects of ISDN and delaying nitrate tolerance [, ].

Source and Classification

Hydralazine was first synthesized in the 1950s and has since been utilized in clinical settings for the management of hypertension and heart failure. Its classification falls under the category of antihypertensive medications, specifically targeting peripheral blood vessels to induce vasodilation. It is essential for treating conditions such as severe hypertension and hypertensive emergencies.

Synthesis Analysis

The synthesis of hydralazine involves several steps, primarily starting from phthalazinone. A notable method includes the following sequence:

  1. Formation of 1-Chlorophthalazine: Phthalazinone is reacted with phosphorus oxychloride at temperatures ranging from 70°C to 85°C to produce 1-chlorophthalazine.
  2. Isolation of 1-Chlorophthalazine: This intermediate is isolated by adding a mineral acid in the presence of a solvent, followed by filtration and drying.
  3. Reaction with Hydrazine: The isolated 1-chlorophthalazine is then reacted with hydrazine hydrate at temperatures between 60°C and 70°C, leading to the formation of hydralazine.
  4. Purification: The resulting hydralazine base can be purified through non-aqueous methods before being converted into its hydrochloride salt form for pharmaceutical use .

These steps ensure high purity levels of the final product, minimizing contaminants such as phthalazines or metal ions that could affect drug efficacy.

Chemical Reactions Analysis

Hydralazine undergoes various chemical reactions that are significant for its pharmacological activity:

  • Oxidative Metabolism: In vivo, hydralazine can be metabolized into several active metabolites, including hydralazine pyruvic acid hydrazone, which may contribute to its prolonged antihypertensive effects.
  • Reactivity with Nitric Oxide: Hydralazine can react with nitric oxide in biological systems, leading to the formation of various nitrogen-containing species that may influence vascular function .
  • Formation of Hydrazones: Hydralazine can also form hydrazone derivatives when reacted with aldehydes or ketones, which can alter its pharmacological properties and efficacy .

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with hydralazine treatment.

Mechanism of Action

The primary mechanism of action for hydralazine involves direct vasodilation:

  1. Vascular Smooth Muscle Relaxation: Hydralazine acts on the smooth muscle cells lining blood vessels, leading to relaxation and dilation.
  2. Inhibition of Calcium Release: It inhibits calcium release from the sarcoplasmic reticulum within smooth muscle cells, reducing contractility.
  3. Increased Nitric Oxide Production: Hydralazine may enhance the production of nitric oxide within endothelial cells, further promoting vasodilation .

This multifaceted mechanism results in decreased peripheral vascular resistance and lower blood pressure.

Physical and Chemical Properties Analysis

Hydralazine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and alcohol; poorly soluble in organic solvents like ether.
  • Melting Point: Approximately 169–172°C.
  • pH Range: The hydrochloride salt form typically has a pH range between 4.5 and 6.5 when dissolved in water.

These properties are essential for formulation development and clinical application .

Applications

Hydralazine is primarily utilized in clinical settings for:

  • Hypertension Management: It is often prescribed for patients with resistant hypertension or those who cannot tolerate other antihypertensive medications.
  • Heart Failure Treatment: Used in combination with nitrates for patients with heart failure due to its vasodilatory effects.
  • Preeclampsia/Eclampsia Treatment: Administered cautiously during pregnancy to manage hypertensive episodes .

Recent studies also explore its potential applications in combination therapies aimed at enhancing cardiovascular outcomes.

Historical Development and Regulatory Milestones

Discovery and Initial Pharmacological Characterization

Hydralazine emerged from an unexpected research pathway when scientists at Ciba Pharmaceutical Company were investigating potential treatments for malaria in the mid-20th century. During routine screening of chemical compounds in 1945, researchers noted that one particular substance—temporarily designated C-5968 or 1-hydrazinophthalazine—produced profound blood pressure-lowering effects in animal models rather than antimalarial activity [3] [8]. This serendipitous observation redirected the compound's development toward cardiovascular applications. The pharmacological mechanism, though not fully elucidated even today, was recognized as direct arterial vasodilation mediated through alterations in intracellular calcium homeostasis. Specifically, researchers discovered it inhibited inositol trisphosphate-induced calcium release from sarcoplasmic reticulum in vascular smooth muscle cells, reducing peripheral vascular resistance [3]. Ciba secured the patent for this novel compound in 1949 and subsequently published the first scientific reports of its antihypertensive properties in 1950, marking the formal introduction of hydralazine to the medical community [3] [8].

Table 1: Key Milestones in Hydralazine Discovery

YearEventSignificance
1945Initial synthesis during malaria researchSerendipitous discovery of blood pressure effects
1949Patent issuance (US)Formal protection of intellectual property
1950First pharmacological publicationsScientific validation of antihypertensive mechanism

Evolution of Clinical Indications from Malaria to Hypertension

The clinical trajectory of hydralazine represents a fascinating therapeutic repurposing. Originally investigated as a potential antimalarial agent, its rapid redirection to hypertension management began following the seminal 1950 publications. Hydralazine entered clinical practice as one of the first effective oral antihypertensives at a time when treatment options for severe hypertension were extremely limited [3] [4]. The FDA granted formal approval in 1953 under the brand name Apresoline®, establishing it as a breakthrough therapy for hypertensive crises [3] [8]. By the 1970s, hydralazine's role expanded into heart failure management when researchers discovered synergistic effects with nitrates. This culminated in the landmark A-HeFT trial (2004), which demonstrated significant mortality benefits (43% reduction) in African Americans with HFrEF receiving fixed-dose isosorbide dinitrate/hydralazine (BiDil®) [8]. This led to the 2005 FDA approval of BiDil®, making it the first race-based therapy in cardiovascular medicine. The compound later gained recognition for hypertension in pregnancy due to its safety profile in eclampsia and pre-eclampsia when other antihypertensives were contraindicated [6] [8].

The global market impact reflects this therapeutic evolution. Valued at $500 million in 2025, the hydralazine injection market alone is projected to grow at a 7% CAGR through 2033, reaching approximately $900 million, driven by increasing hypertension prevalence and specialized applications in heart failure and pregnancy [1].

Table 2: Evolution of Key Clinical Indications

DecadePrimary IndicationsTherapeutic Context
1950sHypertensive emergenciesFirst oral antihypertensive option
1970sRefractory hypertensionAdjunct to diuretics/beta-blockers
2000sHFrEF in African AmericansBiDil® combination therapy
PresentGestational hypertensionPregnancy-safe vasodilator

Regulatory Approvals and Guideline Integration

Hydralazine's integration into treatment guidelines reflects evolving evidence hierarchies in cardiovascular medicine. The Joint National Committee 8 (JNC 8, 2014) guidelines significantly repositioned hydralazine, specifying its use only when first-line agents fail in essential hypertension management [4] [7]. These guidelines established critical distinctions:

  • Age-specific targets: For patients ≥60 years without diabetes or CKD, BP targets were relaxed to <150/90 mm Hg, reducing unnecessary hydralazine use
  • Therapeutic sequencing: Hydralazine was relegated to later-line therapy behind four preferred classes (thiazides, CCBs, ACE inhibitors, ARBs)
  • African American patients: Recommended CCBs/thiazides over ACE inhibitors initially, but maintained hydralazine-nitrate combinations for HFrEF [4]

The 2017 ACC/AHA Hypertension Guidelines further refined its position:

  • Confirmed Stage 1 hypertension threshold at 130/80 mm Hg
  • Maintained hydralazine in resistant hypertension protocols after triple therapy failure
  • Specialty recommendations for African Americans with HFrEF (NYHA Class III-IV) as add-on therapy to standard regimens [2] [4]

Regulatory approvals have expanded geographically with variations:

  • Japan (1968): Approved for eclampsia and hypertensive encephalopathy
  • China (1995): Formalized heart failure indication
  • Global essential medicine: Maintained on WHO Essential Medicines List since 1977, last updated 2023 [3] [6] [8]

The market segmentation reflects guideline influence, with hospitals dominating application (75% share) due to intravenous use in acute settings, and 10-vials/box packaging preferred (60% share) for institutional efficiency [1]. Competitive dynamics show Novartis, Fresenius Kabi, and Akorn collectively controlling >60% of the injection market, with recent strategic developments including Fresenius Kabi's 2021 FDA approval for a new formulation and Novartis's 2022 distribution expansion in emerging markets [1].

Table 3: Regulatory and Guideline Evolution Timeline

YearGuideline/ApprovalHydralazine-Specific Impact
1953Initial FDA approvalMarket introduction (Apresoline®)
2005FDA approval BiDil®First race-based cardiovascular therapy
2014JNC 8 GuidelinesDemotion to later-line therapy
2017ACC/AHA GuidelinesConfirmation in resistant hypertension
2021Fresenius Kabi FDA approvalNew formulation injection

Properties

CAS Number

86-54-4

Product Name

Hydralazine

IUPAC Name

phthalazin-1-ylhydrazine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12)

InChI Key

RPTUSVTUFVMDQK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN=C2NN

Solubility

1mg/mL
2.61e+00 g/L

Synonyms

Apresoline
Apressin
Apressoline
Hydralazine
Hydralazine Hydrochloride
Hydralazine mono Hydrochloride
Hydralazine mono-Hydrochloride
Hydrallazin
Hydrazinophthalazine
Hydrochloride, Hydralazine
mono-Hydrochloride, Hydralazine
Nepresol

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN

Isomeric SMILES

C1=CC=C2C(=C1)C=NN=C2NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.